molecular formula C14H19FO9 B12077512 beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate

beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate

Cat. No.: B12077512
M. Wt: 350.29 g/mol
InChI Key: KIPRSJXOVDEYLX-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate: is a chemically modified sugar derivative. It is characterized by the substitution of a fluorine atom at the second carbon position and the acetylation of the hydroxyl groups at the first, third, fourth, and sixth positions. This compound is often used in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate typically involves the following steps:

    Starting Material: The synthesis begins with beta-D-Glucopyranose.

    Fluorination: The hydroxyl group at the second carbon is replaced with a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Acetylation: The hydroxyl groups at the first, third, fourth, and sixth positions are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Fluorination: Using large quantities of fluorinating agents under controlled conditions to ensure safety and efficiency.

    Continuous Acetylation: Employing continuous flow reactors for the acetylation process to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylated positions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorine-substituted carbon, potentially replacing the fluorine atom with a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized acetyl derivatives.

    Reduction: De-fluorinated glucopyranose derivatives.

    Substitution: Thiolated or aminated glucopyranose derivatives.

Scientific Research Applications

Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and other biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes, particularly those involved in carbohydrate metabolism.

    Pathways: It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranose, 2-deoxy-2-chloro-, tetraacetate: Similar structure but with a chlorine atom instead of fluorine.

    Beta-D-Glucopyranose, 2-deoxy-2-iodo-, tetraacetate: Contains an iodine atom at the second carbon position.

    Beta-D-Glucopyranose, 2-deoxy-2-bromo-, tetraacetate: Features a bromine atom at the second carbon position.

Uniqueness

Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules, making it particularly valuable in medicinal chemistry and biochemical research.

Properties

IUPAC Name

(3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPRSJXOVDEYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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